molecular formula C7H9BrN2 B2645988 (4-Bromo-6-methylpyridin-2-YL)methanamine CAS No. 886372-55-0

(4-Bromo-6-methylpyridin-2-YL)methanamine

Cat. No. B2645988
CAS RN: 886372-55-0
M. Wt: 201.067
InChI Key: UVQCQSUAQREXTE-UHFFFAOYSA-N
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Description

“(4-Bromo-6-methylpyridin-2-YL)methanamine” is a chemical compound with the CAS Number: 886372-55-0 . It has a molecular weight of 201.07 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (4-bromo-6-methyl-2-pyridinyl)methanamine . The InChI code is 1S/C7H9BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3 . The InChI key is UVQCQSUAQREXTE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 201.07 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Organic Chemistry

(4-Bromo-6-methylpyridin-2-yl)methanamine serves as a precursor in the synthesis of complex organic compounds and materials. It has been utilized in the development of novel azetidine derivatives with potential antibacterial and antifungal properties (Rao, Prasad, & Rao, 2013). This compound's bromo and amino functional groups make it a versatile building block for constructing more complex molecules, showcasing its significance in chemical synthesis and drug development.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized for antimicrobial studies, demonstrating moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010). These findings highlight the potential of this compound in contributing to the development of new antimicrobial agents.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials. For example, its derivatives have been employed in the preparation of end-functional polymers through atom transfer radical polymerization and click chemistry, indicating its utility in designing and developing novel polymeric materials with specific end-group functionalities (Lutz, Börner, & Weichenhan, 2005).

Antidepressant Activity

Moreover, this compound derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors, showing significant antidepressant-like activity in preliminary in vivo studies. This research opens up new avenues for the development of antidepressant drugs (Sniecikowska et al., 2019).

Biodiesel Production

The compound's derivatives have also found application in biodiesel production, serving as catalysts in processes that aim for higher methyl ester yields, thus contributing to the advancement of sustainable fuel technologies (Lin et al., 2013).

Safety and Hazards

The compound is associated with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302-H312-H332 . The precautionary statement is P280 .

properties

IUPAC Name

(4-bromo-6-methylpyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQCQSUAQREXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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